

"Iodomethyl isopropyl carbonate" properties and structure

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Compound of Interest

Compound Name: Iodomethyl isopropyl carbonate

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An In-Depth Technical Guide to Iodomethyl Isopropyl Carbonate

Abstract: **Iodomethyl isopropyl carbonate** (IP-IMC) is a reactive chemical intermediate of significant interest in pharmaceutical sciences, primarily utilized as a pro-moiety in drug development. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and mechanism of action. By functionalizing a parent drug molecule, IP-IMC can enhance pharmacokinetic properties such as solubility and bioavailability. The pro-drug is designed for in-vivo cleavage, typically via enzymatic hydrolysis, to release the active pharmaceutical ingredient (API), formaldehyde, and carbon dioxide. This document serves as a resource for researchers and drug development professionals, offering detailed protocols and mechanistic insights to facilitate its application in medicinal chemistry.

Introduction to Acyloxymethyl Carbonate Prodrugs

The development of effective therapeutic agents is often hampered by suboptimal pharmacokinetic profiles of otherwise potent molecules. The prodrug approach is a well-established strategy to overcome these limitations, wherein a bioactive compound is temporarily modified with a promoiety to improve properties like membrane permeability, aqueous solubility, and metabolic stability.

Acyloxymethyl carbonate linkers, such as **Iodomethyl isopropyl carbonate**, represent a versatile class of promoieties. They are typically attached to carboxylate, phosphate, or phenol functional groups on a parent drug. The resulting carbonate ester is designed to be stable under normal storage conditions but labile in vivo. Following administration, the linker is

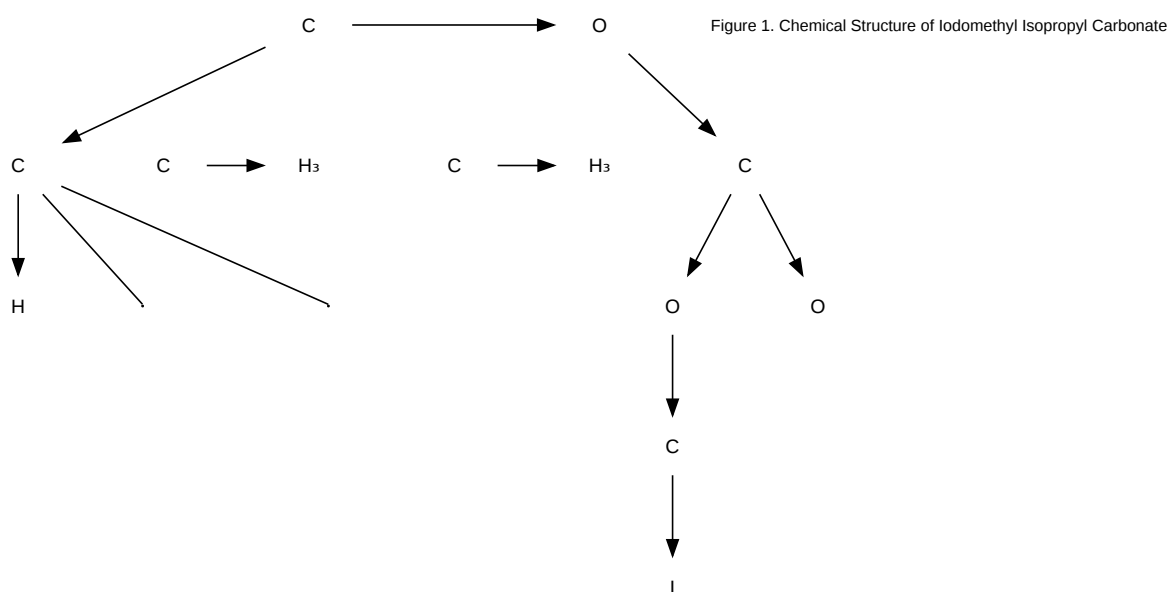
cleaved by ubiquitous enzymes, such as plasma esterases, releasing the active drug at the site of action.[1] This strategy has been successfully employed to improve the oral bioavailability of antiviral agents and other therapeutics.

Physicochemical and Structural Properties

Understanding the fundamental properties of IP-IMC is critical for its handling, reaction setup, and purification.

Chemical Structure

The structure of **Iodomethyl isopropyl carbonate** consists of an isopropyl carbonate group linked to an iodomethyl group. The highly reactive carbon-iodine bond makes it an excellent alkylating agent for nucleophilic functional groups on drug molecules.



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Caption: Figure 1. Chemical Structure of **Iodomethyl Isopropyl Carbonate**

Physicochemical Data

The key properties of **Iodomethyl isopropyl carbonate** are summarized in the table below. Data for the analogous and more common precursor, Chloromethyl isopropyl carbonate (CMIC), is included for comparison where direct data for IP-IMC is unavailable.

Property	Value	Reference
IUPAC Name	iodomethyl propan-2-yl carbonate	[2]
Synonyms	Isopropoxyloxycarbonyloxymethyl iodide	[2]
CAS Number	258841-42-8	
Molecular Formula	C ₅ H ₉ IO ₃	
Molecular Weight	244.03 g/mol	[2]
Physical Form	Liquid	[3]
Purity	Typically ≥96%	[3]
Boiling Point	Data not available (CMIC: 75-78°C @ 1333 Pa)	[4]
Density	Data not available (CMIC: 1.085 g/cm ³ @ 20°C)	[5]
Storage	Store in freezer (-20°C), inert atmosphere, protect from light	

Spectroscopic Analysis

Confirmation of the structure and assessment of purity are typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Expected ¹H NMR Spectrum

While a published spectrum for IP-IMC is not readily available, its ¹H NMR signals can be reliably predicted based on the known spectrum of its precursor, Chloromethyl isopropyl carbonate (CMIC), and fundamental principles.[4] The electronegativity difference between

chlorine and iodine significantly influences the chemical shift of the adjacent methylene protons.

- ^1H NMR of CMIC (CDCl_3 , 300MHz) δ : 5.69 (s, 2H, -O-CH₂-Cl), 4.92 (septet, 1H, -CH-(CH₃)₂), 1.31 (d, 6H, -CH-(CH₃)₂).^[4]

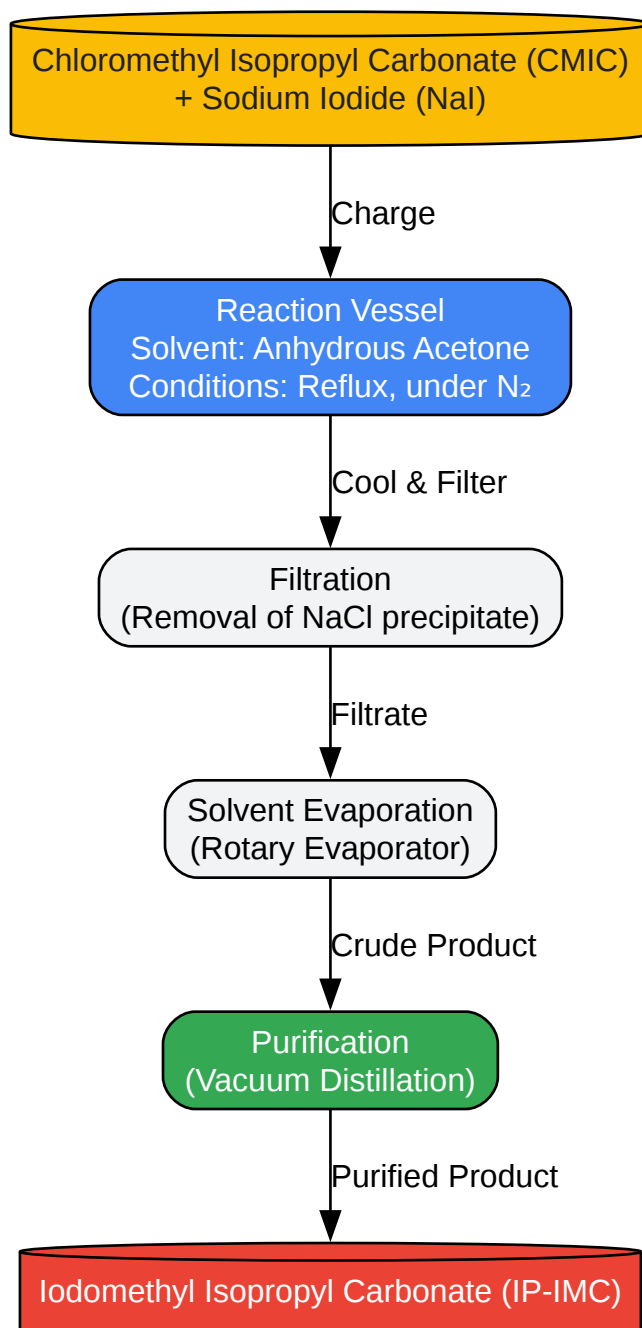
For **Iodomethyl isopropyl carbonate**, the following shifts are expected:

- -O-CH₂-I (singlet, 2H): Expected around δ 5.8-5.9 ppm. The substitution of chlorine with iodine, a less electronegative and larger atom, results in a slight upfield shift (to the right) for the methylene protons compared to the iodomethyl group in similar structures. However, in this specific carbonate system, the resonance effect of the adjacent oxygen dominates, and the shift is comparable to the chloro-analogue, potentially slightly downfield.
- -CH-(CH₃)₂ (septet, 1H): Expected around δ 4.9-5.0 ppm. This signal is largely unaffected by the change from Cl to I.
- -CH-(CH₃)₂ (doublet, 6H): Expected around δ 1.3-1.4 ppm. This signal is also unaffected.

Synthesis and Purification

IP-IMC is most commonly and efficiently synthesized from its chloro-analogue, Chloromethyl isopropyl carbonate (CMIC), via a Finkelstein reaction.^[6] This nucleophilic substitution reaction involves a halide exchange, which is driven to completion by the precipitation of sodium chloride in an acetone or acetonitrile solvent.

Synthesis Workflow



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Caption: Figure 2. Synthesis workflow for IP-IMC via Finkelstein Reaction.

Detailed Experimental Protocol

This protocol is based on established principles of the Finkelstein reaction for similar substrates.^{[6][7]}

Materials:

- Chloromethyl isopropyl carbonate (CMIC) (1.0 eq)
- Sodium iodide (NaI) (1.5 eq)
- Anhydrous acetone
- Dichloromethane (for workup)
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Chloromethyl isopropyl carbonate followed by anhydrous acetone. Stir until fully dissolved.
- Reagent Addition: Add sodium iodide to the solution. Causality Insight: A slight excess (1.5 eq) of NaI is used to drive the reaction equilibrium towards the product according to Le Châtelier's principle.
- Reaction Execution: Heat the mixture to reflux and maintain for 3-5 hours under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by TLC or GC. Causality Insight: Acetone is the solvent of choice because NaI is soluble, while the NaCl byproduct is insoluble and precipitates, effectively removing it from the reaction mixture and preventing the reverse reaction.^[6]
- Workup - Filtration: After cooling to room temperature, filter the mixture through a pad of celite to remove the precipitated sodium chloride.
- Workup - Extraction: Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil in dichloromethane and wash sequentially with saturated sodium

thiosulfate solution (to remove any residual iodine) and brine. Causality Insight: The thiosulfate wash is crucial for quenching unreacted iodine, which can discolor the product.

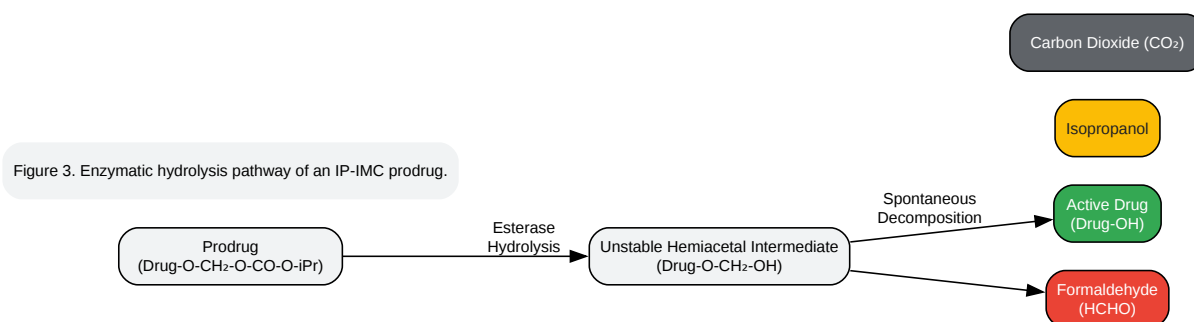
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the crude IP-IMC as a pale yellow oil.
- **Purification:** For high-purity material required in drug synthesis, the crude product should be purified by vacuum distillation.

Mechanism of Action as a Pro-moiety

When IP-IMC is conjugated to a drug (Drug-H), it forms a prodrug (Drug-IP-IMC). The primary function of this prodrug is to undergo predictable cleavage in vivo to release the active drug.

In-Vivo Hydrolysis Pathway

The bioactivation is typically initiated by non-specific plasma esterases, which hydrolyze the carbonate ester bond.[1] This enzymatic attack generates an unstable hemiacetal intermediate. This intermediate rapidly and spontaneously decomposes, releasing the active drug, carbon dioxide, and formaldehyde.



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Caption: Figure 3. Enzymatic hydrolysis pathway of an IP-IMC prodrug.

Trustworthiness Note: The release of formaldehyde is a critical consideration in the design of such prodrugs. While released in stoichiometric amounts, the potential for toxicity must be evaluated within the context of the drug's overall dosing and therapeutic index.

Applications in Drug Development

The primary application of **Iodomethyl isopropyl carbonate** is as a reagent for synthesizing acyloxymethyl carbonate prodrugs. It is particularly useful for masking polar functional groups, thereby increasing the lipophilicity of the parent drug.

- **Improved Oral Bioavailability:** By increasing lipophilicity, the prodrug can better permeate the lipid bilayers of the gastrointestinal tract, leading to improved absorption and higher systemic exposure of the active drug.
- **Enhanced Solubility:** While often used to increase lipophilicity, modification with specific carbonate moieties can also be tailored to improve aqueous solubility.[8]
- **Targeted Delivery:** More advanced prodrug strategies can utilize specific enzyme expression profiles in target tissues to achieve localized drug release.

This approach is analogous to the use of Chloromethyl isopropyl carbonate in the synthesis of Tenofovir Disoproxil Fumarate, a widely used antiviral medication.[9]

Safety and Handling

Iodomethyl isopropyl carbonate is a reactive and hazardous chemical that must be handled with appropriate precautions.

- **Hazard Statements:** H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
- **Signal Word:** Danger.[3]
- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

- Storage: Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere and protected from light to prevent degradation.

Conclusion

Iodomethyl isopropyl carbonate is a valuable synthetic tool for the development of advanced prodrugs. Its ability to form a cleavable linker allows medicinal chemists to overcome pharmacokinetic challenges, transforming promising lead compounds into viable drug candidates. A thorough understanding of its properties, synthesis, and mechanistic behavior, as detailed in this guide, is essential for its effective and safe implementation in a research and development setting.

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